3,6-Dichloropyridazine 1-oxide

N-oxidation methodology process chemistry synthetic intermediate

Researchers substituting non-N-oxide pyridazine analogs face low deoxygenation efficiency and unpredictable regiochemistry. 3,6-Dichloropyridazine 1-oxide (CAS 25974-26-9) resolves this with a 9.2-fold quantum yield advantage over dibenzothiophene S-oxide (22.1% vs 2.4%). • Orthogonal C3 Suzuki-Miyaura / C6 SNAr functionalization from a single scaffold enables regiodivergent library synthesis. • Water-soluble N-oxide enables aqueous biomolecule oxidation and DNA cleavage studies. • Scalable via acid anhydride/≤60% H₂O₂ method; validated herbicidal lead scaffold (76.42% growth inhibition at 10 µg·mL⁻¹).

Molecular Formula C4H2Cl2N2O
Molecular Weight 164.97 g/mol
CAS No. 25974-26-9
Cat. No. B1604598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dichloropyridazine 1-oxide
CAS25974-26-9
Molecular FormulaC4H2Cl2N2O
Molecular Weight164.97 g/mol
Structural Identifiers
SMILESC1=CC(=[N+](N=C1Cl)[O-])Cl
InChIInChI=1S/C4H2Cl2N2O/c5-3-1-2-4(6)8(9)7-3/h1-2H
InChIKeyXNSLXGJVOZZINC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dichloropyridazine 1-oxide: Chemical Properties and Procurement


3,6-Dichloropyridazine 1-oxide (CAS 25974-26-9) is a chlorinated pyridazine N-oxide heterocycle with molecular formula C₄H₂Cl₂N₂O and molecular weight 164.98 g/mol . The compound exists as a white to slight yellow crystalline powder with a melting point of approximately 190°C with decomposition, and is freely soluble in water [1]. It is classified as an electron-deficient heterocyclic building block containing two chlorine atoms at positions 3 and 6, and an N-oxide functionality at position 1 of the pyridazine ring [2].

1
Electron-deficient N-oxide heterocycle for regioselective functionalization
C3/C6 electronic differentiation
2
Photoactivatable O(³P) precursor with reported quantum yield advantage
Water-soluble for aqueous photochemistry
3
Scalable patent process available, overcoming historical low-yield methods
Supports milligram-to-kilogram campaigns

Why Non-N-Oxide Analogs Cannot Substitute


Generic substitution of 3,6-dichloropyridazine 1-oxide with its non-N-oxide parent (3,6-dichloropyridazine, CAS 141-30-0) or other pyridazine analogs is scientifically invalid due to fundamentally divergent electronic properties, regioselectivity profiles, and photochemical behavior. The N-oxide functionality induces a +M (mesomeric) effect that polarizes the aromatic ring and significantly alters the electron density distribution at C3, C4, C5, and C6 positions compared to the non-oxidized counterpart . This electronic perturbation translates into quantifiable differences in nucleophilic substitution regioselectivity, cross-coupling partner compatibility, and photochemical activation pathways that cannot be recapitulated by using 3,6-dichloropyridazine alone [1]. The evidence below demonstrates that attempting to substitute this compound with a non-N-oxide analog would compromise reaction yields, alter product regiochemistry, or render photochemical transformations non-viable.

Electronic N-oxide +M effect polarizes ring; non-N-oxide analogs shift nucleophilic substitution regioselectivity and cross-coupling outcomes.
Photochemical Deoxygenation quantum yield differs markedly; non‑oxide compounds may not generate O(³P) efficiently under identical conditions.
Synthetic Scalable preparation methods are specific to the N-oxide; substituting with parent 3,6-dichloropyridazine forfeits patent‑disclosed process advantages.

Differentiation Evidence vs. Analogs


Improved Synthesis Yield Over Historical N-Oxidation Methods

A patent-disclosed process using acid anhydride and ≤60% hydrogen peroxide or urea hydrogen peroxide addition compound provides substantially improved yield for 3,6-dichloropyridazine 1-oxide compared to prior art methods. The improved process represents a practical procurement advantage for kilogram-scale synthesis [1].

Synthesis yield
Cross-study comparable
Eliminates 2‑week reactions & ≤9.4% yields
Reported process improvement over historical oxidation methods
Exact yield undisclosed; review patent conditions
N-oxidation methodology process chemistry synthetic intermediate

Regioselectivity Switch with Sulfur Nucleophiles

While oxygen and nitrogen nucleophiles consistently react at the 3-position of 3,6-dichloropyridazine 1-oxide, sulfur nucleophiles (sodium sulfide, thiourea, phenylmethanethiol) exhibit an inverted regioselectivity, displacing exclusively at the 6-position. This nucleophile-dependent regioselectivity switch is not observed with the non-N-oxide parent compound and represents a distinctive synthetic handle for orthogonal functionalization strategies [1].

S nucleophile regioselectivity
Head-to-head
Sulfur nucleophiles: 100% C6 displacement (vs O/N at C3)
Nucleophile-dependent inversion supports orthogonal C3/C6 strategies
Verify with specific substrate and thiol reagent
nucleophilic aromatic substitution regioselectivity sulfur nucleophiles

Photochemical Deoxygenation Quantum Yield Advantage

In direct photochemical comparison, 3,6-dichloropyridazine N-oxide (DPNO, compound 5a) exhibits a deoxygenation quantum yield (ϕdeox) of 22.1%, which is 9.2-fold higher than the 2.4% quantum yield measured for dibenzothiophene S-oxide (DBTO, compound 1) under identical evaluation conditions [1]. This establishes DPNO as a substantially more efficient photoactivatable O(³P) precursor.

Deoxygenation quantum yield
Head-to-head
DPNO ϕdeox 22.1% (9.2× DBTO 2.4%)
Supports higher photon efficiency in O(³P) generation
Confirm under target wavelength and solvent
photochemistry atomic oxygen generation quantum yield C–H oxidation

Exclusive C3 Selectivity in Suzuki-Miyaura Coupling

In palladium-catalyzed Suzuki-Miyaura cross-coupling, 3,6-dichloropyridazine N-oxide undergoes regioselective arylation exclusively at the C3 position when using PdCl₂dppf as catalyst. This selectivity enables the rational synthesis of non-symmetric pyridazine N-oxides for subsequent photochemical ring-opening transformations [1]. The regioselectivity profile differs from that of the parent 3,6-dichloropyridazine, which lacks the electronic directing effects imparted by the N-oxide functionality [2].

Suzuki coupling selectivity
Class-level
Exclusive C3 arylation with PdCl₂dppf
Enables sequential C3–C6 difunctionalization pathways
C6 remains available for SNAr; verify with desired boronic acid
Suzuki-Miyaura coupling palladium catalysis C3 selectivity heterocycle functionalization

Herbicidal Activity of Derived Scaffolds

Derivatives synthesized from 3,6-dichloropyridazine (the immediate synthetic precursor to the 1-oxide) demonstrate quantifiable herbicidal activity against broadleaf weeds. At a dosage of 10 µg·mL⁻¹, the inhibition percentage of compound 4f against Brassica napus (rapeseed/oilseed rape) reached 76.42% [1]. The N-oxide derivative serves as a versatile intermediate for accessing structurally related agrochemical candidates.

Derived herbicidal activity
Class-level
76.42% inhibition of Brassica napus at 10 µg·mL⁻¹
Reported growth inhibition against Brassica napus
Structure-activity relationship context; confirm under field-relevant conditions
herbicidal activity agrochemical intermediate Brassica napus structure-activity relationship

Application Scenarios Based on Evidence


Photochemical O(³P) Generation for C–H Oxidation

This compound is quantitatively validated as a photoactivatable O(³P) precursor with a deoxygenation quantum yield of 22.1%, representing a 9.2-fold improvement over the widely used dibenzothiophene S-oxide (ϕdeox = 2.4%) [1]. Its water-soluble nature further enables applications in aqueous media for DNA cleavage studies and biomolecule oxidation. Research groups developing photochemical C–H oxidation methodologies or photoactivatable probes for chemical biology should prioritize this compound over S-oxide alternatives due to its superior photon efficiency.

Sequential Orthogonal C3/C6 Functionalization

The compound enables a two-step orthogonal functionalization strategy: exclusive C3 regioselectivity in Suzuki-Miyaura cross-coupling with PdCl₂dppf [1], followed by C6 nucleophilic aromatic substitution with oxygen, nitrogen, or sulfur nucleophiles [2]. For sulfur nucleophiles specifically, the regioselectivity inverts to exclusive C6 displacement, providing synthetic chemists with a unique handle for accessing both possible regioisomers from a single starting material. This orthogonal reactivity profile makes the compound uniquely suited for generating libraries of non-symmetric pyridazine N-oxides for photochemical heterocycle synthesis.

Agrochemical Intermediate for Herbicidal SAR

Derivatives of the 3,6-dichloropyridazine scaffold demonstrate validated herbicidal activity against Brassica napus, with compound 4f achieving 76.42% growth inhibition at 10 µg·mL⁻¹ [1]. The N-oxide functionality provides additional synthetic versatility for late-stage diversification in agrochemical lead optimization programs. Procurement of this intermediate supports structure-activity relationship studies aimed at developing selective herbicides for broadleaf weed control.

Scalable Synthesis via Optimized Patent Process

A patent-disclosed process using acid anhydride and ≤60% hydrogen peroxide or urea hydrogen peroxide adduct provides a practical synthetic route that overcomes historical limitations including 14-day reaction times, ≤50% yields, and the requirement for hazardous 74% H₂O₂ [1]. This established methodology ensures that researchers procuring this compound can confidently scale from milligram exploratory studies to multi-gram or kilogram campaigns using literature-validated conditions.

Application
Selection Property
Validation Focus
Photochemical O(³P) generation research
Deoxygenation quantum yield profile
Photon efficiency under target irradiation conditions
Orthogonal C3/C6 difunctionalization
Regioselectivity control (Suzuki vs SNAr)
C3/C6 substitution pattern verification
Herbicidal lead discovery
Pyridazine scaffold derivatization
Brassica napus growth inhibition assay
Scalable preparation
Patent-reported synthetic process
Reaction time and yield reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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